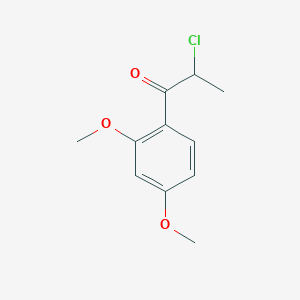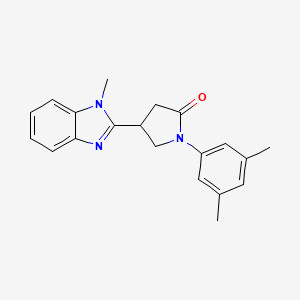![molecular formula C16H12N6O2S B2514406 N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide CAS No. 1396880-45-7](/img/structure/B2514406.png)
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide is a useful research compound. Its molecular formula is C16H12N6O2S and its molecular weight is 352.37. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activities
N-(4-(4-methyl-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)benzo[d]thiazole-2-carboxamide derivatives have demonstrated significant antibacterial activity, particularly against Staphylococcus aureus and Bacillus subtilis. These compounds have been synthesized and studied for their potential as novel antibacterial agents. The promising activity of these compounds, especially when considering their non-cytotoxic concentrations, opens up possibilities for further exploration in the field of antimicrobial research (Palkar et al., 2017). Additionally, certain derivatives have been synthesized and characterized, demonstrating significant antimicrobial activity against a variety of bacterial strains (Raval, Naik, & Desai, 2012).
Anticancer Evaluation
Studies on N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides have revealed moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer. These findings highlight the compound's potential in cancer treatment, offering a basis for further investigation and drug development (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
Synthesis and Characterization
Extensive studies have been conducted on the synthesis and characterization of compounds with the core structure of this compound. These include research into the synthesis of related compounds and their potential biological activities. This body of work provides a robust foundation for understanding the chemical properties and potential applications of these compounds in various fields of science (Joshi, Chauhan, Bhatt, & Dave, 2022).
Mécanisme D'action
Target of Action
It is known that similar compounds have shown significant binding with certain protein receptors
Mode of Action
Compounds with similar structures have been known to interact with their targets through the formation of hydrogen bonds . The compound’s interaction with its targets could result in changes at the molecular level, potentially influencing the function of the target proteins.
Biochemical Pathways
Similar compounds have been known to exhibit a broad range of biological activities, such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities . These activities suggest that the compound could affect multiple biochemical pathways.
Pharmacokinetics
A compound with similar structure was reported to have excellent pharmacokinetics in preclinical species . The compound’s ADME properties would significantly impact its bioavailability, determining how effectively it can reach its targets in the body.
Result of Action
Similar compounds have been known to show good scavenging potential in antioxidant potential assays , suggesting that this compound could have antioxidant properties. Additionally, similar compounds have shown significant analgesic and anti-inflammatory activities .
Propriétés
IUPAC Name |
N-[4-(4-methyl-5-oxotetrazol-1-yl)phenyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O2S/c1-21-16(24)22(20-19-21)11-8-6-10(7-9-11)17-14(23)15-18-12-4-2-3-5-13(12)25-15/h2-9H,1H3,(H,17,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKKXGYANTBUJNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)N(N=N1)C2=CC=C(C=C2)NC(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
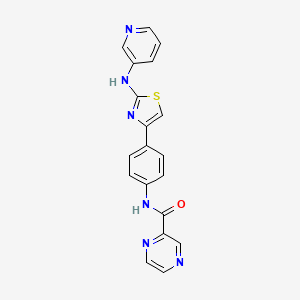
![4-(4-(4-fluorophenyl)piperazin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B2514326.png)
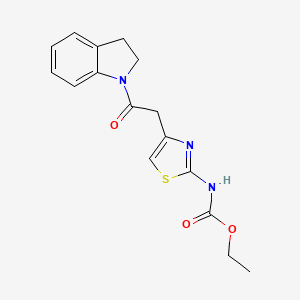
![3-[(Dimethylamino)methyl]-4,4-difluorobutanoic acid;hydrochloride](/img/structure/B2514331.png)
![2-(isobutylthio)-7-phenyl-3-(o-tolyl)-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2514334.png)
![1-[(4-fluorophenyl)methyl]-3-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]urea](/img/structure/B2514336.png)

![N-[2-(Furan-3-YL)ethyl]-4-(trifluoromethoxy)benzamide](/img/structure/B2514338.png)
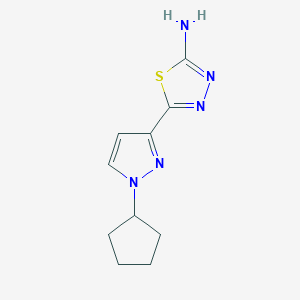
![3-[(4-chloro-5H-1,2,3-dithiazol-5-yliden)amino]benzenecarbonitrile](/img/structure/B2514340.png)

